molecular formula C12H10N2 B593477 3-Methylnaphtho[1,2-d]imidazole CAS No. 1837-51-0

3-Methylnaphtho[1,2-d]imidazole

Cat. No.: B593477
CAS No.: 1837-51-0
M. Wt: 182.226
InChI Key: CQDTXPKCODZADQ-UHFFFAOYSA-N
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Description

3-Methylnaphtho[1,2-d]imidazole is a heterocyclic aromatic compound that features a fused imidazole and naphthalene ring system

Preparation Methods

The synthesis of 3-Methylnaphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-Methylnaphtho[1,2-d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the naphthalene and imidazole rings.

    Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with azides and nitriles.

Common reagents and conditions for these reactions include the use of solvents like ethanol, t-butanol, and catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) under microwave or visible light-mediated conditions . Major products formed from these reactions vary based on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Methylnaphtho[1,2-d]imidazole can be compared with other similar compounds such as:

  • 1-Aminonaphtho[2,3-d]imidazole
  • 1-Aminophenanthro[9,10-d]imidazole
  • 2-Aminoimidazole derivatives

These compounds share structural similarities but differ in their specific substituents and biological activities . The uniqueness of this compound lies in its specific fused ring system and the potential for diverse chemical modifications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-methylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDTXPKCODZADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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